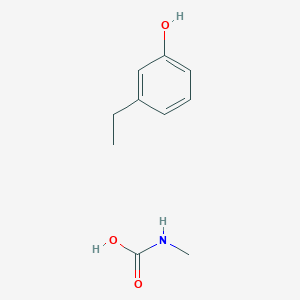

Phenol, 3-ethyl-, methylcarbamate

Description

Significance of Aryl N-Methylcarbamates as Chemical Research Subjects

The significance of aryl N-methylcarbamates in chemical research is multifaceted, spanning agriculture, medicine, and materials science. A primary area of their application has been as insecticides. taylorandfrancis.com Many compounds in this class function as cholinesterase inhibitors, disrupting the nervous system of insects. taylorandfrancis.com This mechanism of action, shared with organophosphate compounds, has driven extensive research into structure-activity relationships to develop selective and effective pesticides. mhmedical.com

The utility of carbamates extends into pharmaceuticals. nih.gov The natural alkaloid physostigmine, a methylcarbamate ester, was the starting point for this research avenue. nih.gov Its ability to inhibit acetylcholinesterase led to its initial use in treating glaucoma and later inspired the development of synthetic carbamate (B1207046) drugs like neostigmine (B1678181) and rivastigmine (B141) for conditions such as myasthenia gravis and neurodegenerative disorders. wikipedia.orgmhmedical.comnih.gov More recent research has explored aryl carbamates for other therapeutic applications, including their potential as anti-proliferative agents in cancer research and as antifungal agents. mdpi.commdpi.com

In the realm of synthetic chemistry, the carbamate group is valued for its versatility. It is frequently employed as a protecting group for amines in complex organic syntheses. nih.gov Furthermore, researchers are continuously developing novel and more sustainable methods for synthesizing carbamates, for instance, by using carbon dioxide as a C1 source, which is considered an environmentally benign route. researchgate.net Carbamates are also integral to polymer chemistry as the foundational links in polyurethanes, a ubiquitous class of plastics used in foams, coatings, and elastomers. wikipedia.orgnih.gov

Examples of Researched Aryl N-Methylcarbamates

| Compound Name | Area of Research/Application |

|---|---|

| Carbaryl (B1668338) | Widely used insecticide. mhmedical.com |

| Carbofuran (B1668357) | Insecticide. nih.gov |

| Isoprocarb | Insecticide. nih.gov |

| Methiocarb | Insecticide. nih.gov |

| Rivastigmine | Pharmaceutical for Alzheimer's disease (though not a simple aryl N-methylcarbamate, it contains the core carbamate structure). wikipedia.org |

Historical Trajectories and Evolution of Research on Carbamate Compounds

The history of carbamate chemistry is rooted in the study of a natural product. In the 19th century, Westerners observed the use of the Calabar bean in West African tribal practices. mhmedical.com These beans were brought to Great Britain in 1840, and by 1864, the active alkaloid component, physostigmine, was isolated. mhmedical.com Its structure was identified as a methylcarbamate ester, and its first medicinal application, the treatment of glaucoma, began in 1877. mhmedical.com

The 20th century saw a significant expansion in carbamate research, moving from natural products to synthetic chemistry. In the 1930s, the synthesis of aliphatic esters of carbamic acid led to the development of the first carbamate pesticides, which were initially marketed as fungicides. mhmedical.com A major milestone occurred in 1953 when the Union Carbide Corporation developed and marketed carbaryl, a highly effective insecticide. mhmedical.com This marked the beginning of the widespread agricultural use of synthetic aryl N-methylcarbamates.

The research and application of carbamates continued to diversify. The discovery of polyurethanes, which are polymers linked by carbamate groups, opened up vast applications in materials science. nih.gov The toxicological properties of carbamates also led to their investigation as potential nerve agents, although their chemical properties made them less suitable for weaponization compared to organophosphorus compounds. wikipedia.orgnih.gov

The evolution of analytical chemistry has also been crucial. Techniques such as high-performance liquid chromatography (HPLC) have been developed to selectively detect and quantify carbamate residues in crops and the environment, reflecting the ongoing need to monitor these potent compounds. nih.gov

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-ethylphenol;methylcarbamic acid |

InChI |

InChI=1S/C8H10O.C2H5NO2/c1-2-7-4-3-5-8(9)6-7;1-3-2(4)5/h3-6,9H,2H2,1H3;3H,1H3,(H,4,5) |

InChI Key |

JHCVSMXLFULOSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)O.CNC(=O)O |

Origin of Product |

United States |

Enzymatic Interaction and Molecular Mechanism of Action Studies

Acetylcholinesterase Inhibition Kinetics

General studies on carbamates indicate they typically act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE). nih.govnih.gov This process involves a two-step mechanism: the initial formation of a reversible enzyme-inhibitor complex, followed by the carbamylation of a serine residue in the active site of AChE. nih.gov This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132), leading to a temporary inhibition of the enzyme's activity. nih.gov

Carbamates, including phenyl carbamates, are known to engage in reversible inhibition of acetylcholinesterase. nih.gov This initial binding is governed by the affinity of the inhibitor for the enzyme's active site.

The inhibitory action of carbamates is characterized by the rates of carbamylation (k2) and decarbamylation (k3). The carbamylation rate constant (k2) reflects how quickly the carbamate (B1207046) group is transferred to the enzyme, while the decarbamylation rate constant describes the rate at which the carbamylated enzyme is hydrolyzed to regenerate the active enzyme. nih.gov For many carbamates, the decarbamylation process is significantly slower than the deacetylation of the native substrate, resulting in prolonged inhibition. nih.gov

The inhibition of acetylcholinesterase by carbamates is a time-dependent process. The degree of inhibition increases over time as more enzyme molecules become carbamylated. This is a hallmark of pseudo-irreversible inhibitors. nih.gov

The effectiveness of a carbamate inhibitor is influenced by its structural complementarity to the active site of acetylcholinesterase. The active site contains a catalytic triad (B1167595) and a peripheral anionic site, and the binding affinity of the inhibitor is dependent on how well its structure fits within this site. nih.gov

Interaction with Other Esterases

Many carbamates also inhibit butyrylcholinesterase (BChE), another important esterase. The selectivity of a carbamate for AChE versus BChE can vary significantly depending on its chemical structure. nih.gov Some carbamates are selective for AChE, some for BChE, and others are non-selective. nih.gov

Data Tables

Due to the lack of specific experimental data for "Phenol, 3-ethyl-, methylcarbamate," the following data tables remain unpopulated.

While the general principles of carbamate-enzyme interactions are well-established, this review highlights a specific knowledge gap concerning "this compound." Further research, including in vitro kinetic studies, is necessary to elucidate the specific inhibitory profile of this compound against acetylcholinesterase and butyrylcholinesterase. Such studies would be crucial for understanding its potential biological activity and for any future applications.

Enzymatic Interaction and Molecular Mechanism of Action of Phenol (B47542), 3-ethyl-, methylcarbamate

The study of the enzymatic interactions of xenobiotics is crucial for understanding their metabolic fate and potential effects on biological systems. This section focuses on the interaction of the chemical compound this compound with a key enzyme family, the carboxylesterases.

Carbamate compounds, a class to which this compound belongs, are recognized as inhibitors of serine hydrolases, including carboxylesterases (CES). nih.gov The primary mechanism of this inhibition is covalent modification of the catalytic serine residue within the active site of the enzyme. nih.gov

The interaction proceeds via a process known as carbamoylation. The catalytic serine in the active site of the carboxylesterase attacks the carbonyl carbon of the carbamate moiety in this compound. This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the phenol group (3-ethylphenol) is released, resulting in a stable carbamoyl-enzyme complex. This carbamoylated enzyme is catalytically inactive.

While the carbamoyl-enzyme adduct is generally stable, it can undergo spontaneous hydrolysis, which regenerates the active enzyme. However, the rate of this hydrolysis is significantly slower than the normal catalytic turnover of the enzyme, leading to a state of pseudo-irreversible or time-dependent inhibition. nih.gov The persistence of this inhibition is a key factor in the biological activity of carbamate compounds.

It is important to note that the efficiency of inhibition and the rate of decarbamoylation can be influenced by the specific chemical structure of the carbamate and the isoform of the carboxylesterase involved.

Environmental Fate and Degradation Pathways of Phenol, 3 Ethyl , Methylcarbamate and Its Analogs

Hydrolytic Degradation Processes

Hydrolysis is a key chemical process that contributes to the degradation of carbamate (B1207046) pesticides in aquatic environments. clemson.edu This process involves the cleavage of the ester linkage in the carbamate structure, a reaction that is significantly influenced by the chemical conditions of the surrounding medium, particularly pH.

The hydrolysis of aryl N-methylcarbamates, such as Phenol (B47542), 3-ethyl-, methylcarbamate, is subject to base catalysis. researchgate.net For primary carbamates that have a hydrogen atom on the nitrogen (like the subject compound), the degradation in basic conditions often occurs through an E1cB (Elimination Unimolecular Conjugate Base) mechanism. This pathway is typically faster than the BAc2 (Bimolecular Acyl-Oxygen Cleavage) mechanism observed in carbamates that are disubstituted on the nitrogen. clemson.eduresearchgate.net The reaction rate is generally first-order concerning both the carbamate and the hydroxide (B78521) ion concentration. researchgate.net

Studies on the metabolic hydrolysis of various carbamate structures have provided insight into their relative stability. A review of medicinal carbamates established a clear trend in metabolic lability, which is useful for predicting environmental persistence. researchgate.netresearchgate.netnih.gov

| Carbamate Structure | Relative Lability (Stability) |

|---|---|

| Aryl-OCO-NHAlkyl | Most Labile (Least Stable) |

| Alkyl-OCO-NHAlkyl | ↓ |

| Alkyl-OCO-N(Alkyl)₂ | ↓ |

| Alkyl-OCO-N(endocyclic) | ↓ |

| Aryl-OCO-N(Alkyl)₂ | ↓ |

| Aryl-OCO-N(endocyclic) | ↓ |

| Alkyl-OCO-NHAryl | ↓ |

| Alkyl-OCO-NHAcyl | ↓ |

| Alkyl-OCO-NH₂ | ↓ |

| Cyclic carbamates | Least Labile (Most Stable) |

As an Aryl-OCO-NHAlkyl compound, Phenol, 3-ethyl-, methylcarbamate falls into the class predicted to be most susceptible to hydrolytic degradation.

The rate of carbamate hydrolysis is highly dependent on pH. clemson.edu For most carbamates, alkaline hydrolysis is the predominant mechanism within the typical pH range found in the environment. clemson.eduresearchgate.net The rate of this base-mediated reaction increases as the pH rises and is generally the dominant pathway above pH 7 or 8. clemson.edu

Conversely, acid-catalyzed hydrolysis can also occur, but this process is typically dominant only at a pH below 6. clemson.edu Some research on analogous compounds has detailed pH-rate profiles showing that the reaction rate begins to increase above pH 3, eventually stabilizing at a maximum rate in highly basic conditions. researchgate.net In the neutral pH range (around pH 7), a pH-independent hydrolysis mechanism, where water itself acts as the nucleophile, can also be a contributing factor, though this is less studied for carbamates. clemson.edu

| pH Range | Dominant Hydrolysis Mechanism | Effect on Rate |

|---|---|---|

| < 6 | Acid-Catalyzed | Rate increases as pH decreases. |

| ~ 7 | Neutral Hydrolysis | Rate is largely independent of pH. |

| > 7-8 | Base-Catalyzed/Mediated | Rate increases as pH increases. |

Photolytic Decomposition Pathways

Photolysis, or decomposition by light, represents another significant abiotic degradation route for carbamates, especially those with aromatic structures that can absorb solar radiation. researchgate.net The primary photochemical reaction for aryl esters and carbamates is the photo-Fries rearrangement. wikipedia.orgusp.brsigmaaldrich.com This process involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically forming ortho- and para-substituted products through a radical reaction mechanism. wikipedia.org

Studies on analogous compounds provide a model for the expected photoproducts of this compound. For instance, the photolysis of ethyl N-phenylcarbamate yields ethyl o-aminobenzoate, ethyl p-aminobenzoate, and aniline. dtic.mil The photodecomposition of a similar pesticide, Metacrate (3-methylphenyl-N-methyl carbamate), results in the formation of m-cresol, along with 2-hydroxy-4-methyl-N-methylbenzamide and 4-hydroxy-2-methyl-N-methylbenzamide, confirming that the photo-Fries reaction is a key degradation pathway. barbatti.org Based on these findings, the photolysis of this compound is expected to yield 3-ethylphenol (B1664133) and various isomers of ethyl-hydroxy-N-methylbenzamide.

| Parent Compound | Major Photolysis Products | Primary Reaction Pathway | Reference |

|---|---|---|---|

| Metacrate (3-methylphenyl-N-methyl carbamate) | m-cresol, 2-hydroxy-4-methyl-N-methylbenzamide, 4-hydroxy-2-methyl-N-methylbenzamide | Photo-Fries Rearrangement | barbatti.org |

| Ethyl N-phenylcarbamate | Ethyl o-aminobenzoate, Ethyl p-aminobenzoate, Aniline | Photo-Fries Rearrangement | dtic.mil |

| Azak (2,6-di-tert-butyl-4-methylphenyl-N-methylcarbamate) | Cyclohexadienone intermediate | Photo-Fries Rearrangement | uc.pt |

Microbial Biotransformation and Biodegradation Studies

In soil and water, the most significant degradation pathway for many pesticides, including carbamates, is microbial biodegradation. bohrium.comupm.edu.my Diverse communities of bacteria and fungi possess the enzymatic machinery to break down these complex molecules. researchgate.netresearchgate.net

The initial and most critical step in the microbial degradation of N-methylcarbamates is the enzymatic hydrolysis of the ester bond. upm.edu.myfrontiersin.org This reaction is catalyzed by specific enzymes known as carbamate hydrolases or esterases, which have been isolated from various soil bacteria. frontiersin.orgnih.gov This cleavage breaks the parent molecule into two parts: the corresponding phenol (in this case, 3-ethylphenol) and methylcarbamic acid. upm.edu.myfrontiersin.org Methylcarbamic acid is inherently unstable and spontaneously decomposes into methylamine (B109427) and carbon dioxide. frontiersin.org

| Pesticide | Initial Degradation Step | Primary Microbial Products | Utilizing Microorganisms (Examples) |

|---|---|---|---|

| Carbofuran (B1668357) | Hydrolysis of ester linkage | Carbofuran phenol, Methylamine, CO₂ | Sphingomonas sp., Novosphingobium sp., Mesorhizobium sp. |

| Carbaryl (B1668338) | Hydrolysis of ester linkage | 1-naphthol, Methylamine, CO₂ | Rhizobium sp., Pseudomonas sp., Bacillus sp. |

| Propoxur (B1679652) | Hydrolysis of ester linkage | 2-isopropoxyphenol, Methylamine, CO₂ | Arthrobacter sp. |

In addition to hydrolysis, oxidative pathways play a significant role in the biotransformation of carbamates. These reactions are often mediated by cytochrome P450 monooxygenases within the microorganisms. Two prominent oxidative pathways are aryl hydroxylation and N-methyl hydroxylation.

Aryl Hydroxylation involves the addition of a hydroxyl (-OH) group directly onto the aromatic ring of the molecule. This process increases the polarity of the compound, often facilitating further degradation. This pathway has been identified in the metabolism of other aryl carbamates like carbofuran. upm.edu.my For this compound, this would result in the formation of various dihydroxylated ethyl-phenyl methylcarbamate isomers.

N-Methyl Hydroxylation is the oxidation of the methyl group attached to the nitrogen atom, forming an N-hydroxymethyl intermediate. nih.gov These N-hydroxymethyl metabolites can be unstable and may subsequently degrade further, sometimes leading to the cleavage of the carbamate linkage. researchgate.netnih.gov This pathway has been confirmed in the metabolism of various N-methylamides and N-methylcarbamates. nih.gov

| Parent Compound | Oxidative Pathway | Resulting Metabolite Type | Reference |

|---|---|---|---|

| Carbofuran | Aryl Hydroxylation | Hydroxycarbofuran | upm.edu.my |

| N,N-dimethylbenzamide (Amide analog) | N-Methyl Hydroxylation | N-(Hydroxymethyl)-N-methylbenzamide | nih.gov |

| Bambuterol (Prodrug) | N-Alkyl Hydroxylation (CYP-catalyzed) | Hydroxymethyl intermediates | researchgate.net |

Conjugation Reactions in Environmental and Biological Systems

In both environmental and biological systems, carbamate pesticides and their metabolites can undergo conjugation reactions. This process involves the coupling of the pesticide or its metabolites with endogenous molecules, such as sugars or amino acids. These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion in organisms and their transport in aqueous environments. epa.gov

In plant tissues, metabolites of carbamate insecticides are often found as glycoside conjugates. epa.gov For instance, studies on carbaryl have shown the formation of glucosides of its hydroxylated metabolites. epa.gov These conjugated products are generally considered less toxic than the parent compounds. epa.gov However, the bioavailability of these conjugates in animals can lead to the in vivo release of potentially toxic carbamate materials. epa.gov

In animals, the primary conjugation reactions involve the formation of glucuronides and sulfates. epa.gov These reactions are part of the detoxification process, preparing the compounds for elimination from the body. epa.gov The extent and nature of conjugation can vary between different species and are influenced by the specific chemical structure of the carbamate.

Identification and Characterization of Transformation Products

The identification and characterization of transformation products are crucial for understanding the complete environmental fate of this compound and its analogs. These products can sometimes be as or more toxic than the parent compound. researchgate.net

Methodologies for Metabolite and Transformation Product Elucidation

A variety of analytical techniques are employed to identify and quantify the metabolites and transformation products of carbamate pesticides. sepscience.commdpi.com High-performance liquid chromatography (HPLC) is a widely used method, often coupled with different detectors for enhanced sensitivity and selectivity. sepscience.commdpi.comnih.gov

Commonly used methods include:

HPLC with UV or Diode Array Detection (DAD) : This technique is suitable for the detection of carbamates and their phenolic degradation products. researchgate.net

HPLC with Fluorescence Detection : This method often involves a post-column derivatization step to enhance the fluorescence of the target compounds, providing high sensitivity. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) : These are powerful tools for the identification and confirmation of trace levels of pesticide residues and their transformation products. sepscience.comnih.gov LC-MS/MS, particularly using multiple reaction monitoring (MRM), offers high selectivity and sensitivity for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : While many carbamates are thermally unstable and not ideal for GC analysis without derivatization, this method can be used for the analysis of more volatile transformation products. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information, which is invaluable for the definitive identification of unknown metabolites and degradation products. sepscience.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This is a sample preparation method that has become popular for the extraction of pesticide residues from various matrices before instrumental analysis. nih.gov

These methodologies are often used in combination to provide a comprehensive profile of the transformation products formed under different environmental and biological conditions. mdpi.comnih.gov

Specific Transformation Product Identification (e.g., Phenolic Hydrolysis Products, Hydroxylated Metabolites)

The degradation of this compound and its analogs primarily proceeds through hydrolysis and oxidation reactions, leading to a variety of transformation products. researchgate.netnih.gov

Phenolic Hydrolysis Products: The primary degradation pathway for many carbamate insecticides is the hydrolysis of the ester linkage. nih.govnih.gov This reaction cleaves the carbamate bond, resulting in the formation of the corresponding phenol and methylamine. nih.gov For this compound, this would result in the formation of 3-ethylphenol. The rate of hydrolysis is influenced by factors such as pH and temperature, with decomposition being faster under alkaline conditions. nih.gov

Hydroxylated Metabolites: Oxidation is another significant transformation pathway, often mediated by microbial enzymes or photochemical reactions. epa.govnih.gov This can lead to the formation of hydroxylated metabolites on the aromatic ring or the alkyl side chains. epa.govnih.gov For example, studies on carbofuran have identified hydroxylated derivatives such as 3-hydroxycarbofuran. nih.govepa.gov These hydroxylated metabolites can retain the carbamate structure and, in some cases, exhibit toxicity comparable to the parent compound. researchgate.net

Fungal metabolism has also been shown to produce a range of transformation products. For instance, some fungi can hydrolyze carbofuran to carbofuran phenol, which is then further metabolized. nih.govresearchgate.net

Environmental Compartmentalization and Persistence Studies

The environmental fate and persistence of this compound and its analogs are determined by how they partition between different environmental compartments and their resistance to degradation. who.intcore.ac.uk

Fate and Distribution in Aquatic Environments

Carbamate pesticides can enter aquatic environments through runoff from agricultural areas and direct application. nih.govdelaware.gov Their behavior in water is governed by their water solubility, potential for hydrolysis, and susceptibility to photodegradation. who.intnih.gov

Generally, carbamates are considered to be relatively non-persistent in the environment due to their susceptibility to hydrolysis. upm.edu.mynih.gov The rate of hydrolysis is a key factor determining their persistence in water. nih.gov Studies on various carbamates have shown that their half-lives in water can range from days to weeks, depending on the specific compound and environmental conditions like pH and temperature. nih.gov

While some carbamates have low vapor pressure, volatilization from water surfaces can occur slowly. who.intnih.gov Due to their solubility, some carbamates have the potential to leach into groundwater. delaware.gov Monitoring studies have detected the presence of certain carbamate pesticides and their metabolites in both surface and groundwater. researchgate.netnih.gov

Fate and Distribution in Soil Systems

When applied to soil, the fate of carbamate pesticides is influenced by a complex interplay of physical, chemical, and biological processes. researchgate.netupm.edu.my These include adsorption to soil particles, chemical degradation (hydrolysis), and microbial degradation. upm.edu.myiastate.edunih.gov

Adsorption: The extent to which a carbamate is adsorbed to soil depends on the soil's organic matter content and clay composition. iastate.edu Adsorption can reduce the availability of the pesticide for degradation and transport.

Degradation: Microbial degradation is a major pathway for the breakdown of carbamates in soil. nih.govresearchgate.netnih.gov Many soil microorganisms have been identified that can utilize carbamates as a source of carbon and nitrogen. researchgate.netnih.gov The primary microbial degradation step is often the hydrolysis of the carbamate ester bond. nih.gov The persistence of carbamates in soil is highly variable, with reported half-lives ranging from a few days to several months, influenced by factors such as soil type, moisture, temperature, and prior pesticide application history. iastate.eduresearchgate.net Soils with a history of carbamate use may exhibit enhanced degradation due to the adaptation of microbial populations. iastate.edu

Leaching: Carbamates that are more water-soluble and less strongly adsorbed have a higher potential to leach through the soil profile and potentially contaminate groundwater. delaware.gov

Factors Influencing Environmental Half-Lives and Degradation of this compound and its Analogs

The environmental persistence and degradation of this compound, a member of the carbamate class of compounds, are governed by a complex interplay of physical, chemical, and biological factors. While specific data for this particular compound is limited, the behavior of analogous carbamate pesticides provides significant insight into its likely environmental fate. Key factors influencing its half-life and degradation pathways include soil type, temperature, and adsorption phenomena. upm.edu.myacs.org

The degradation of carbamates in the environment is a critical process that mitigates their potential impact. Generally, these compounds are not considered highly persistent, with environmental half-lives typically ranging from a few weeks to several months. delaware.gov The primary mechanism for their breakdown in soil is microbial hydrolysis, although chemical hydrolysis can also be significant, particularly under alkaline conditions. upm.edu.mynih.gov

Soil Type: The composition of the soil plays a pivotal role in the degradation rate of carbamate pesticides. upm.edu.my Soil properties such as organic matter content, clay content, and pH are determining factors. mdpi.comresearchgate.net Soils with higher organic matter and clay content tend to exhibit stronger adsorption of carbamates, which can, in turn, affect their availability for microbial degradation. californiaagriculture.orgsagrainmag.co.za While strong adsorption can reduce the immediate bioavailability of the pesticide, it can also protect it from rapid degradation, potentially leading to longer persistence in the soil. sagrainmag.co.za

For instance, studies on other carbamates have shown that higher persistence is often observed in soils with lower organic matter and microbial activity. researchgate.net Conversely, the addition of organic matter, such as sewage sludge, has been shown to increase the degradation rate of some carbamates. researchgate.net The type of clay mineral present in the soil also influences adsorption and, consequently, degradation.

Temperature: Temperature significantly affects the rate of both microbial and chemical degradation processes. acs.org As with most chemical reactions and biological activities, an increase in temperature generally leads to a faster degradation of carbamate pesticides. acs.org Environmental conditions that promote the growth and activity of soil microorganisms, such as moderate temperatures, also favor the breakdown of these compounds. upm.edu.my The persistence of carbamates is therefore generally lower in warmer climates compared to colder regions.

Adsorption: Adsorption to soil particles is a key process that influences the mobility, bioavailability, and degradation rate of carbamates. mdpi.comcaliforniaagriculture.org The extent of adsorption is dependent on the chemical properties of the pesticide, such as its water solubility and octanol-water partition coefficient (Kow), as well as the soil's characteristics. californiaagriculture.orgsagrainmag.co.za Carbamates with lower water solubility and higher Kow values tend to be more strongly adsorbed to soil organic matter. californiaagriculture.org This binding can reduce their leaching potential into groundwater but may also decrease their availability to soil microorganisms, thereby slowing down their degradation. mdpi.comsagrainmag.co.za The mobility of pesticides in soil is inversely related to their adsorption, with strongly adsorbed compounds being less mobile. tandfonline.com

The degradation of carbamates often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.net However, in some cases, enhanced degradation can occur in soils with a history of previous carbamate applications. This phenomenon is due to the adaptation of soil microbial populations, which become more efficient at utilizing the carbamate as a carbon or nitrogen source. iastate.edutandfonline.com

| Compound Name | Soil Type | Temperature (°C) | pH | Half-Life | Reference |

| Carbofuran | Sandy Loam | Not Specified | Not Specified | Significantly increased degradation after pre-treatment | tandfonline.com |

| Methomyl | General | Not Specified | Alkaline | Major degradation pathway | nih.gov |

Table 1: Environmental Half-Lives of Analogous Carbamate Pesticides

This table is illustrative and compiles data from various studies on analogous compounds to infer the potential behavior of this compound. The actual half-life will vary depending on specific environmental conditions.

Mechanisms of Biological Resistance to Carbamate Compounds

Metabolic Resistance Pathways

Metabolic resistance is a primary defense mechanism wherein organisms neutralize insecticides through enzymatic action before they can reach their target site. This is often achieved by enhancing the activity or quantity of specific detoxification enzymes.

A common metabolic resistance strategy involves the overexpression of detoxification enzymes, particularly esterases and cytochrome P450 monooxygenases (P450s). ahdb.org.uk These enzymes play a crucial role in breaking down or sequestering insecticide molecules. ahdb.org.uk

Esterases: In some resistant insect populations, there is an overproduction of esterase enzymes. ahdb.org.uk These enzymes can confer resistance primarily to organophosphates, but also to a lesser extent to carbamates and pyrethroids. ahdb.org.uk The increased amount of esterases allows for more efficient hydrolysis of the carbamate (B1207046) ester bond, rendering the insecticide inactive. nih.gov In Culex quinquefasciatus, for instance, broad-spectrum organophosphate resistance that confers cross-resistance to the carbamate propoxur (B1679652) is associated with elevated levels of two specific esterases. nih.gov

Cytochrome P450 Monooxygenases (P450s): The overexpression of P450 genes is a significant driver of carbamate resistance in many insect species. nih.govresearchgate.net These enzymes are part of a large and diverse family of proteins that metabolize a wide array of foreign compounds. mdpi.com In the major malaria vector Anopheles funestus, the upregulation of P450 genes, such as CYP6P9a, CYP6P9b, and CYP6Z1, has been identified as a key mechanism of carbamate resistance. nih.govnih.gov Research has shown that the P450 enzyme CYP6Z1 can metabolize both carbamates and pyrethroids, conferring cross-resistance to both insecticide classes. nih.govresearchgate.netnih.gov Similarly, in Anopheles gambiae, the overexpression of CYP6P3 is responsible for cross-resistance to pyrethroids and carbamates. mdpi.com

Below is a table summarizing key enzymes involved in carbamate resistance through overexpression.

Table 1: Examples of Overexpressed Enzymes in Carbamate Resistance| Enzyme Family | Specific Enzyme(s) | Resistant Species | Insecticide Class Affected | References |

|---|---|---|---|---|

| Cytochrome P450 | CYP6P9a, CYP6P9b, CYP6Z1 | Anopheles funestus | Carbamates, Pyrethroids | nih.gov, nih.gov, liverpool.ac.uk |

| Cytochrome P450 | CYP6P3 | Anopheles gambiae | Carbamates, Pyrethroids | mdpi.com |

| Cytochrome P450 | CYP6M2 | Anopheles gambiae | Carbamates, Organophosphates | mdpi.com |

| Cytochrome P450 | CYP6AA1 | Anopheles funestus | Carbamates (Dioxacarb), Pyrethroids | mdpi.com |

| Esterases | Not specified | Culex quinquefasciatus | Carbamates (Propoxur), Organophosphates | nih.gov |

| Esterases | Not specified | Aedes aegypti | Carbamates, Organophosphates | nih.gov |

The overexpression of detoxification enzymes directly leads to enhanced detoxification rates. ahdb.org.uk By increasing the catalytic capacity to break down carbamates, the organism can more rapidly clear the toxicant. The initial step in the metabolic degradation of many carbamates is the hydrolysis of the ester linkage, a reaction catalyzed by carboxylester hydrolases. nih.gov The rate of this hydrolysis is a critical determinant of the compound's toxicity.

Target-Site Resistance

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the insecticide's ability to bind and exert its toxic effect. For carbamates, the primary target is the enzyme acetylcholinesterase (AChE). nih.govyoutube.com

Carbamates function by inhibiting AChE, an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and, ultimately, the death of the insect. nih.gov Resistance arises from point mutations in the gene encoding AChE (Ace), which result in a modified enzyme that is less sensitive to inhibition by carbamates. nih.govpnas.orgpnas.org

One of the most well-documented mutations conferring resistance to carbamates is the G119S mutation, a substitution of glycine (B1666218) (G) with serine (S) at position 119 of the AChE protein. nih.gov This single amino acid change has been shown to confer significant resistance to carbamates like bendiocarb (B1667985) and propoxur in the malaria vector Anopheles gambiae. nih.gov Another significant mutation is the N485I substitution, which has been associated with bendiocarb resistance in Anopheles funestus. nih.govnih.gov In Drosophila melanogaster, several point mutations (I161V, G265A, F330Y, and G368A) have been identified in the Ace gene of resistant strains, and these can occur alone or in combination, with multiple mutations often leading to higher levels of resistance. nih.gov

Below is a table detailing key point mutations in acetylcholinesterase that confer carbamate resistance.

Table 2: Point Mutations in Acetylcholinesterase Conferring Carbamate Resistance| Mutation | Amino Acid Change | Affected Species | Conferred Resistance | References |

|---|---|---|---|---|

| G119S | Glycine to Serine | Anopheles gambiae | Carbamates (Bendiocarb, Propoxur), Organophosphates | nih.gov |

| N485I | Asparagine to Isoleucine | Anopheles funestus | Carbamates (Bendiocarb) | nih.gov, nih.gov |

| I161V | Isoleucine to Valine | Drosophila melanogaster | Carbamates, Organophosphates | nih.gov |

| G265A | Glycine to Alanine | Drosophila melanogaster | Carbamates, Organophosphates | nih.gov |

| F330Y | Phenylalanine to Tyrosine | Drosophila melanogaster | Carbamates, Organophosphates | nih.gov |

The point mutations in the AChE enzyme lead to structural changes in its active site, thereby altering its affinity for carbamate inhibitors. nih.govresearchgate.net The active site of AChE is located at the bottom of a deep and narrow gorge. acs.org The mutations can affect different aspects of insecticide binding. For example, some mutations may constrict the active site gorge, limiting the access of bulky insecticide molecules to the catalytic residues at the base. researchgate.net

The G119S mutation, for instance, occurs within the oxyanion hole of the active site, a critical region for stabilizing the transition state during substrate hydrolysis. researchgate.net Altering this site can significantly reduce the rate of carbamoylation by the insecticide. Other mutations may affect the acyl pocket of the enzyme, which influences the binding of the insecticide molecule. pnas.org These structural modifications reduce the affinity of the enzyme for carbamates, meaning a higher concentration of the insecticide is required to achieve the same level of inhibition as in the susceptible enzyme. oup.com Studies have demonstrated that resistant tobacco budworms show significantly lower inhibition of acetylcholinesterase by carbaryl (B1668338) compared to susceptible individuals, indicating a clear alteration in target-site sensitivity. oup.com

Penetration Resistance Mechanisms

Penetration resistance is a mechanism that slows down the absorption of an insecticide through the insect's outer cuticle. ahdb.org.uk This delay can provide more time for metabolic enzymes to detoxify the insecticide before it reaches its target in the nervous system. ahdb.org.uk This type of resistance is often present in conjunction with other resistance mechanisms and can intensify their effects. ahdb.org.uk

Evidence for penetration resistance has been observed in several insect species resistant to carbamates. In Anopheles funestus, the upregulation of several cuticular protein genes was noted alongside metabolic and target-site resistance mechanisms, suggesting a role for a thickened cuticle in reducing insecticide penetration. researchgate.netnih.govlstmed.ac.uk Similarly, studies on carbamate-resistant Anopheles albimanus indicated that a reduced rate of penetration of carbaryl was a contributing factor to resistance, particularly in the initial hours of exposure. nih.gov In this case, the rate of penetration in the susceptible strain was nearly double that of the resistant strain during the first hour. nih.gov While this difference did not persist over longer periods, the initial delay can be crucial for survival. nih.gov The elevated expression of cuticular protein genes is a likely contributor to this phenomenon. liverpool.ac.uk

Cross-Resistance Phenomena within Carbamate and Related Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or that are detoxified by the same metabolic pathways. swmosquito.org This is a major concern in insecticide resistance management, as the use of one chemical can inadvertently select for resistance to others, limiting future control options.

Metabolic Cross-Resistance:

A primary driver of cross-resistance to carbamates is enhanced metabolic detoxification, particularly through the overexpression of cytochrome P450 monooxygenases (P450s) . nih.govmdpi.com These enzymes can break down a wide range of insecticides into less toxic metabolites. mdpi.com For example, studies on the malaria vector Anopheles funestus have shown that the P450 enzyme CYP6Z1 can metabolize both carbamates (like bendiocarb) and pyrethroids, leading to cross-resistance between these two major insecticide classes. nih.gov Similarly, the P450 genes CYP6P9a and CYP6P9b have been implicated in carbamate resistance. nih.gov

The table below summarizes key cytochrome P450 enzymes involved in carbamate cross-resistance in Anopheles funestus.

| Enzyme | Insecticide Class(es) Metabolized | Implication |

| CYP6Z1 | Carbamates, Pyrethroids | Confers cross-resistance between the two classes. nih.gov |

| CYP6P9a | Carbamates, Pyrethroids | Overexpressed in resistant mosquito populations. nih.gov |

| CYP6P9b | Carbamates, Pyrethroids | Overexpressed in resistant mosquito populations. nih.gov |

Target-Site Cross-Resistance:

Carbamates and organophosphates share the same target site: the enzyme acetylcholinesterase (AChE) . numberanalytics.comahdb.org.uk Mutations in the gene encoding AChE can lead to an altered enzyme that is less sensitive to inhibition by these insecticides. numberanalytics.comresearchgate.net A specific mutation, G119S , in the ace-1 gene has been identified in Anopheles gambiae and is strongly associated with high levels of resistance to carbamates like bendiocarb and propoxur, as well as to organophosphates. nih.gov This single mutation can therefore confer broad cross-resistance across these two important classes of insecticides.

The table below outlines the impact of the G119S mutation on carbamate resistance.

| Mutation | Gene | Insecticide Class(es) Affected | Consequence |

| G119S | ace-1 | Carbamates, Organophosphates | Reduced sensitivity of acetylcholinesterase, leading to target-site resistance. nih.gov |

The development of resistance to one carbamate can also lead to varying levels of cross-resistance to other carbamates. Studies in the housefly, Musca domestica, have shown that selection with one carbamate can result in a broad spectrum of resistance to other carbamates. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For "Phenol, 3-ethyl-, methylcarbamate" and related carbamate (B1207046) compounds, several chromatographic methods are employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of thermally stable and volatile compounds. While carbamates like "this compound" can be thermally labile, derivatization techniques can be employed to improve their stability for GC-MS analysis. scispec.co.th For instance, a method involving flash methylation in the injection port has been developed for the analysis of carbamates. scispec.co.th This approach, combined with tandem mass spectrometry (MS/MS), provides both sensitivity and confirmation in a single injection. scispec.co.th

In a typical GC-MS setup for carbamate analysis, a capillary column such as a DB-5MS is used. jmb.or.kr The mass spectrometer is operated in electron ionization (EI) mode, and for enhanced specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be utilized. nih.govnih.gov For example, a method for the simultaneous determination of methylcarbamate and ethylcarbamate in yellow rice wine used GC-MS with derivatization and an isotope internal standard method for quantification. nih.gov This method demonstrated good linearity and recovery rates. nih.gov

| Parameter | Value/Condition | Source |

| Column | DB-5MS (30 m × 250 μm × 0.25 μm) | jmb.or.kr |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Derivatization | Flash methylation or derivatization with 9-xanthydrol | scispec.co.thnih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing a wide range of compounds, including thermally labile carbamates, without the need for derivatization. scispec.co.th This technique is widely applied in the analysis of carbamates in various food and environmental matrices. hpst.cz

For the analysis of "this compound" and other carbamates, reversed-phase liquid chromatography is commonly used with a C18 column. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.goveurl-pesticides.eu Detection is achieved using an electrospray ionization (ESI) source, operating in either positive or negative ion mode, followed by tandem mass spectrometry. mdpi.comnih.gov The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of the target analytes. mdpi.com

A study on the determination of carbamates in ginger utilized ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) and reported limits of detection in the range of 0.050–2.0 µg/kg. hpst.cz Another method for analyzing 121 multi-class environmental chemicals in urine, including pesticides, employed LC-MS/MS with excellent intra- and inter-day variabilities and satisfactory recoveries. nih.gov

| Parameter | Value/Condition | Source |

| Column | C18 (e.g., Waters BEH C18, Kinetex C18) | mdpi.comnih.gov |

| Mobile Phase | Water and Acetonitrile/Methanol with additives (e.g., formic acid, ammonium acetate) | nih.goveurl-pesticides.eu |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of carbamates. epa.gov While often coupled with mass spectrometry for definitive identification, HPLC with other detectors, such as fluorescence or UV detectors, can also be used. epa.gov For N-methylcarbamates, EPA Method 8318A describes an HPLC method with post-column derivatization for fluorescence detection. scispec.co.thepa.gov This method involves separation on a C18 reversed-phase column. epa.gov

The purity of related compounds like (S)-3-[1-(dimethylamino)ethyl]phenyl-N-ethyl-N-methyl carbamate has been assessed using HPLC, achieving a purity of 99%. google.com Restek has developed a specific HPLC column, the Ultra Carbamate, designed for the fast analysis of carbamates, compatible with both fluorescence and LC-MS detection. restek.com

| Parameter | Value/Condition | Source |

| Column | C18 reversed-phase (e.g., Ultra Carbamate) | epa.govrestek.com |

| Detection | Fluorescence (with post-column derivatization), UV, or Mass Spectrometry | epa.govrestek.com |

| Application | Determination of N-methylcarbamates, purity assessment | epa.govgoogle.com |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate "this compound" from the sample matrix and remove potential interferences before instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from liquid samples. nih.govmdpi.com It offers advantages over liquid-liquid extraction by reducing solvent consumption and being amenable to automation. mdpi.com For the extraction of phenols and carbamates, various sorbents can be used, including C18 silica (B1680970), polymeric sorbents, and graphitized carbon. nih.gov

In the analysis of carbamates in ginger, an SPE column was used for sample cleanup before UHPLC-MS/MS analysis. hpst.cz Similarly, a method for analyzing environmental chemicals in urine employed SPE for sample preparation. nih.gov The choice of sorbent and elution solvent is crucial for achieving good recovery of the target analytes. For instance, multiwalled carbon nanotubes have been successfully used as an SPE sorbent for N-methylcarbamate insecticides. researchgate.net

| Parameter | Value/Condition | Source |

| Sorbent Types | C18 silica, Polymeric (e.g., Oasis HLB), Graphitized Carbon, Multiwalled Carbon Nanotubes | nih.govresearchgate.net |

| Elution Solvents | Dichloromethane (B109758):ethyl acetate:methanol, Acetonitrile | hpst.czacs.org |

| Application | Cleanup and preconcentration from water, urine, and food samples | hpst.cznih.govnih.gov |

Liquid-liquid extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids. mdpi.com For the extraction of phenols from aqueous samples, solvents like methylene (B1212753) chloride are commonly used. epa.gov The pH of the aqueous phase can be adjusted to optimize the extraction efficiency of acidic or basic compounds. epa.gov

LLE has been employed in the extraction of carbamates from various matrices. A method for the determination of methylcarbamate and ethylcarbamate involved LLE after derivatization. nih.gov In another study, LLE with dichloromethane was the initial step in a procedure for the analysis of carbamates in wine, followed by SPE for cleanup and preconcentration. orientjchem.org While effective, LLE can be time-consuming and uses larger volumes of organic solvents compared to SPE. mdpi.com

| Parameter | Value/Condition | Source |

| Extraction Solvents | Methylene chloride, Dichloromethane, Diethyl ether | epa.govorientjchem.orgresearchgate.net |

| pH Adjustment | Yes, to optimize extraction of acidic/basic compounds | epa.gov |

| Application | Extraction from aqueous samples, food, and beverages | epa.govnih.govorientjchem.org |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has been widely applied to the analysis of various organic pollutants, including carbamate pesticides, in environmental samples. The principle of SPME involves the partitioning of analytes from the sample matrix onto a fused silica fiber coated with a stationary phase. The fiber is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis.

For the analysis of N-methylcarbamate pesticides like this compound, various fiber coatings can be employed, with the selection depending on the polarity of the analyte and the complexity of the sample matrix. Common fiber coatings for carbamate analysis include polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed-phase coatings like PDMS/divinylbenzene (PDMS/DVB). The extraction efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample pH, and ionic strength. Optimization of these parameters is critical to achieve high sensitivity and reproducibility. While specific studies on the SPME of this compound are limited, research on other N-methylcarbamates provides a basis for method development. For instance, a study on the determination of carbofuran (B1668357), carbaryl (B1668338), and promecarb (B155259) in water samples utilized dispersive liquid-liquid microextraction, a related technique, achieving low limits of detection. nih.gov

Derivatization Strategies for Enhanced Analysis

The analysis of N-methylcarbamates, including this compound, can be challenging due to their thermal lability and, in some cases, poor chromatographic behavior or lack of a strong chromophore for UV detection. Derivatization is a common strategy to overcome these limitations by converting the analyte into a more stable, volatile, or detectable derivative.

For gas chromatographic analysis, derivatization is often necessary to prevent the thermal degradation of carbamates in the hot injection port. A common approach involves the hydrolysis of the carbamate to its corresponding phenol, followed by derivatization of the phenol. However, this is an indirect method. Direct derivatization of the intact carbamate is preferred to maintain structural information. One such method involves derivatization with 9-xanthydrol, which reacts with the N-H group of the carbamate to form a more stable and less polar derivative suitable for GC-MS analysis. nih.govresearchgate.net

In high-performance liquid chromatography (HPLC), post-column derivatization is a widely used technique for the sensitive detection of N-methylcarbamates. This method involves the separation of the carbamates on a reversed-phase column, followed by online hydrolysis of the eluted carbamates to form methylamine (B109427). The methylamine is then reacted with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, to produce a highly fluorescent derivative that can be detected with high sensitivity by a fluorescence detector. nih.gov This approach has been successfully applied to the analysis of numerous N-methylcarbamate pesticides in various matrices.

Method Validation and Performance Parameters (e.g., Limits of Detection and Quantification)

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Key performance parameters that are evaluated during method validation include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Due to a lack of specific published methods for this compound, the following table presents typical performance parameters for the analysis of other N-methylcarbamate pesticides using various analytical techniques. These values can be considered as indicative of the performance that could be expected for the analysis of this compound.

Table 1: Representative Method Performance Parameters for N-Methylcarbamate Pesticides

| Analytical Technique | Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Linearity (r²) |

|---|---|---|---|---|---|

| DLLME-HPLC-UV nih.gov | Carbofuran | Water | 0.0001 | - | >0.99 |

| DLLME-HPLC-UV nih.gov | Carbaryl | Water | 0.0005 | - | >0.99 |

| DLLME-HPLC-UV nih.gov | Promecarb | Water | 0.0002 | - | >0.99 |

| GC-MS (derivatization) nih.govresearchgate.net | Methylcarbamate | Fermented Foods | 0.01-0.03 (µg/kg) | 0.03-0.1 (µg/kg) | - |

| GC-MS (derivatization) nih.gov | Methylcarbamate | Yellow Rice Wine | 0.67 (µg/kg) | 2.0 (µg/kg) | 0.998 |

| GC-MS (derivatization) nih.gov | Ethylcarbamate | Yellow Rice Wine | 0.67 (µg/kg) | 2.0 (µg/kg) | 0.999 |

Note: Data presented is for representative N-methylcarbamate pesticides and not specific to this compound due to a lack of available data. LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly matrix-dependent.

Ecotoxicological Research in Non Human Biological Systems

Acute and Chronic Ecotoxicity Studies on Aquatic Organisms

The aquatic environment is a primary recipient of many chemical pollutants. Understanding the toxicity of Phenol (B47542), 3-ethyl-, methylcarbamate to aquatic organisms is therefore of significant importance.

Similar to the data for invertebrates, specific acute and chronic ecotoxicity studies on fish model organisms for Phenol, 3-ethyl-, methylcarbamate are not publicly available. General information on carbamate (B1207046) pesticides indicates that their toxicity to fish can vary widely, with some being highly toxic and others much less so. who.int The metabolism of carbamates in fish can be slow, which may lead to bioaccumulation. who.int Predictive models for fish toxicity exist, but specific data for this compound is absent from the available literature. who.int

Ecotoxicity in Terrestrial Ecosystems

The impact of chemical substances on terrestrial ecosystems is a critical area of ecotoxicological research, focusing on organisms that are vital for soil health and pollination.

Carbamates, as a class of compounds, are known to be toxic to soil organisms, including worms. who.int The application of carbamates can lead to a significant reduction in earthworm populations, although numbers may recover as the compounds degrade. who.int Specific studies on the effect of this compound on soil macro- and micro-organisms have not been identified.

The impact on non-target species, particularly vital pollinators like honeybees and soil-conditioning organisms like earthworms, is a key consideration in ecotoxicology.

Honeybees (Apis mellifera)

While direct studies on the toxicity of this compound to honeybees are not available, research on other ethyl-carbamates provides valuable insights. A study on ethyl-4-bromophenyl carbamate (LQM 919) and ethyl-4-chlorophenyl carbamate (LQM 996) evaluated their acute oral and contact toxicity to Apis mellifera. nih.gov The results, when compared to the well-known carbamate insecticide propoxur (B1679652), indicated that these ethyl-carbamates were significantly less toxic. nih.gov

Table 1: Acute Toxicity of Analogue Ethyl-Carbamates to Honeybees (Apis mellifera)

| Compound | Acute Oral LD50 (μ g/bee ) | Acute Contact LC50 (μg/cm²) | Toxicity Classification (Oral) |

| Ethyl-4-bromophenyl carbamate (LQM 919) | >145.24 | 4.83 | Relatively Nontoxic |

| Ethyl-4-chlorophenyl carbamate (LQM 996) | >145.24 | 2.23 | Relatively Nontoxic |

| Propoxur (for comparison) | 0.072 | 0.22 | Highly Toxic |

Source: Acute oral and contact toxicity of new ethyl-carbamates on the mortality and acetylcholinesterase activity of honey bee (Apis mellifera). nih.gov

The study found that the tested ethyl-carbamates were weak inhibitors of acetylcholinesterase in honeybees, suggesting the mortality observed is likely not due to neurotoxic effects. nih.gov This suggests that this compound may also pose a lower risk to honeybees compared to other more potent carbamate insecticides. nih.gov

Earthworms

As mentioned in the section on soil organisms, carbamates are generally toxic to earthworms. who.int The impact can be a significant, albeit often temporary, reduction in their populations in treated soils. who.int No specific toxicity data for this compound on earthworms could be located.

Bioaccumulation Potential in Environmental Food Chains

Bioaccumulation, the process by which chemicals concentrate in organisms over time, is a major concern for persistent and lipophilic compounds. The potential for a substance to bioaccumulate is often estimated using the bioconcentration factor (BCF).

Specific studies on the bioaccumulation of this compound in environmental food chains are not available. However, for the related carbamate insecticide, promecarb (B155259) (3-methyl-5-isopropylphenyl methylcarbamate), BCF estimates suggest a low potential for bioconcentration. nih.gov This is often linked to the rate of metabolism within the organism; some carbamates are metabolized rapidly, preventing significant accumulation, while others with slower metabolism rates can bioaccumulate, particularly in fish. who.int The development of physiologically based toxicokinetic (PBTK) models is a modern approach to predict the bioaccumulation potential of chemicals in humans and, by extension, in other species, though specific data for this compound is not provided in the reviewed literature. nih.gov

Risk Assessment Methodologies for Environmental Exposure of Non-Human Organisms

The environmental risk assessment for "this compound" is a critical process to ascertain its potential harm to non-human organisms and the broader ecosystem. This evaluation follows a structured framework that includes hazard identification, exposure assessment, effects assessment, and risk characterization. Given that this compound belongs to the carbamate class of pesticides, the methodologies draw upon established principles for this group of chemicals.

A crucial first step in any risk assessment is to identify the group of chemicals that exhibit a common mechanism of toxicity. epa.gov For carbamates, the primary mechanism of concern is the inhibition of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system in both insects and vertebrates. epa.gov Therefore, the risk assessment would consider the cumulative effects of exposure to multiple carbamates that may be present in the environment. epa.gov

The assessment process for "this compound" would involve the following key stages:

Hazard Identification: This stage involves determining the potential adverse effects the compound can cause. For carbamates, this is typically neurotoxicity due to AChE inhibition. nj.gov The severity of these effects can range from irritation of the nose, throat, and lungs to more severe symptoms of carbamate poisoning, including headache, nausea, loss of coordination, and in extreme cases, death. nj.gov

Exposure Assessment: This step evaluates the potential for non-human organisms to come into contact with the compound. It considers the various pathways through which the chemical can travel in the environment, a process known as fate and transport. cdc.govepa.gov Factors influencing fate and transport include the compound's physicochemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment (indicated by the organic carbon partition coefficient, Koc). cdc.gov A high Koc value, for instance, suggests that the chemical is more likely to bind to soil and less likely to move into groundwater. cdc.gov The assessment also develops detailed exposure scenarios for all potential uses of the pesticide, considering different routes and durations of exposure. epa.gov

Effects Assessment (Dose-Response Assessment): This stage quantifies the relationship between the dose of the chemical and the adverse effects observed in non-human organisms. This is typically determined through laboratory studies on various species, such as aquatic invertebrates (e.g., daphnids) and fish, to establish toxicity endpoints like the LC50 (the concentration lethal to 50% of the test population) and the No-Observed-Adverse-Effect-Level (NOAEL). epa.gov For carbamates, the assessment would focus on the inhibition of AChE as the critical effect. epa.gov

Risk Characterization: This final stage integrates the information from the exposure and effects assessments to estimate the probability and magnitude of adverse effects occurring in non-human populations under real-world exposure conditions. This is often expressed as a Risk Quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). researchgate.net An RQ value greater than 1 suggests a potential risk, which may necessitate regulatory action or further investigation. researchgate.net

Due to a lack of specific ecotoxicological data for "this compound," predictive models and data from similar carbamate pesticides would likely be used in a preliminary risk assessment. However, it is crucial to acknowledge the uncertainties associated with such approaches and the need for empirical data for a comprehensive evaluation.

Below are interactive data tables that would typically be populated for a comprehensive environmental risk assessment of a pesticide. For "this compound," specific experimental values are not currently available in the public domain.

Table 1: Physicochemical Properties and Environmental Fate Parameters

| Property | Value | Significance in Environmental Risk Assessment |

| CAS Number | 4043-23-6 | Unique identifier for the chemical substance. sigmaaldrich.com |

| Molecular Formula | C10H13NO2 | Determines the molecular weight and influences physical properties. sigmaaldrich.com |

| Water Solubility | Data Not Available | Affects the compound's mobility in aquatic environments. |

| Vapor Pressure | Data Not Available | Influences the likelihood of volatilization into the atmosphere. cdc.gov |

| Octanol-Water Partition Coefficient (log Kow) | Data Not Available | Indicates the potential for bioaccumulation in organisms. |

| Organic Carbon Partition Coefficient (Koc) | Data Not Available | Measures the tendency of the chemical to adsorb to soil and sediment. cdc.gov |

| Abiotic Degradation (e.g., Hydrolysis) | Data Not Available | Chemical breakdown in the absence of biological activity. nih.gov |

| Biotic Degradation (e.g., in soil) | Data Not Available | Breakdown by microorganisms in the environment. nih.gov |

Table 2: Ecotoxicological Endpoints for Representative Non-Human Organisms

| Organism Group | Species | Endpoint | Value (mg/L or mg/kg) | Reference |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-hour EC50 (Immobilisation) | Data Not Available | researchgate.net |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 (Mortality) | Data Not Available | epa.gov |

| Algae/Aquatic Plants | Pseudokirchneriella subcapitata | 72-hour ErC50 (Growth Inhibition) | Data Not Available | |

| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | Data Not Available | |

| Bees | Apis mellifera (Honeybee) | Acute Contact LD50 | Data Not Available |

Quantitative Structure Activity Relationship Qsar Modeling

Development of QSAR Models for Biological Activity

QSAR models for biological activity are crucial in the preliminary assessment of new or existing chemical entities. These models establish a mathematical relationship between the structural or physicochemical properties of a compound and its biological effect, such as enzyme inhibition.

Prediction of Enzyme Inhibition Potency

While specific QSAR models exclusively developed for Phenol (B47542), 3-ethyl-, methylcarbamate are not extensively documented in publicly available literature, general models for substituted phenyl methylcarbamates can be used to infer its potential enzyme inhibition potency. These models often utilize a series of molecular descriptors to predict the inhibitory activity against various enzymes. The potency is typically expressed as the concentration required to inhibit 50% of the enzyme's activity (IC50).

For a compound like Phenol, 3-ethyl-, methylcarbamate, key molecular properties influencing its predicted enzyme inhibition would include steric, electronic, and hydrophobic parameters associated with the ethyl group at the meta position on the phenyl ring.

Structure-Activity Relationships for Cholinesterase Interactions

This compound belongs to the carbamate (B1207046) class of compounds, which are known for their interaction with cholinesterases, particularly acetylcholinesterase (AChE). nih.govacs.org QSAR studies on phenyl N-methylcarbamates have elucidated the structural requirements for potent cholinesterase inhibition. nih.govacs.org The inhibitory mechanism involves the carbamoylation of the serine hydroxyl group in the active site of the enzyme.

The structure-activity relationship for this interaction is governed by:

The nature and position of substituents on the phenyl ring: The 3-ethyl group in this compound influences the binding affinity to the enzyme's active site. Its electronic and steric effects are critical in determining the rate of carbamoylation and the stability of the carbamoylated enzyme.

The carbamate moiety: The methylcarbamate group is the functional part responsible for the inhibitory action.

General QSAR models for carbamates suggest that the fit of the molecule into the active site of acetylcholinesterase is a key determinant of its inhibitory potency. nih.govpknaiklab.in

QSAR in Environmental Fate and Ecotoxicity Prediction

QSAR modeling is also a valuable tool for assessing the environmental impact of chemicals, predicting their persistence, and estimating their potential toxicity to aquatic organisms.

Predicting Biodegradation Potential

The biodegradation of this compound can be predicted using QSAR models that correlate molecular structure with the likelihood of microbial degradation. These models often consider fragments or substructures within the molecule that are known to be either readily biodegradable or persistent. The presence of the carbamate linkage and the substituted aromatic ring are key features analyzed in such models. While specific data for this compound is scarce, general models for pesticides and related compounds are often used for regulatory purposes to estimate environmental persistence. mst.dkepa.gov

Estimation of Aquatic Ecotoxicity

The potential harm of this compound to aquatic life can be estimated using ecotoxicity QSARs. These models predict endpoints such as the lethal concentration to 50% of a test population (LC50) for fish, daphnids, or algae. The predictions are based on physicochemical properties like the octanol-water partition coefficient (log Kow), which indicates the compound's hydrophobicity and potential for bioaccumulation. For carbamates, specific models that account for their mode of action as neurotoxins may also be employed to provide more accurate toxicity estimates.

Molecular Descriptors and Computational Approaches in QSAR

The development of robust QSAR models relies on the selection of appropriate molecular descriptors and computational methods. nih.gov For a molecule like this compound, a variety of descriptors would be calculated to build a predictive model:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular size and shape.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moments, which are crucial for understanding interactions with biological targets.

Physicochemical descriptors: Properties like log Kow, water solubility, and molar refractivity are often used.

These descriptors are then used as independent variables in statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to develop the QSAR equation. The goal is to create a statistically significant model with good predictive power for the biological or ecotoxicological endpoint of interest.

Pharmacophore Mapping and Structural Feature Identification

Quantitative Structure-Activity Relationship (QSAR) modeling for carbamate compounds, including this compound, relies heavily on pharmacophore mapping to identify the crucial structural and electronic features responsible for their biological activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target, such as an enzyme or receptor. mdpi.com For carbamates, which are widely recognized as inhibitors of acetylcholinesterase (AChE), this mapping is critical for designing more potent and selective compounds. plos.orgplos.orgnih.gov

Research into the pharmacophore of carbamate insecticides has identified several key features that are consistently associated with their inhibitory activity. nih.gov The fundamental structure of biologically active carbamates consists of a carbonyl group (C=O) attached to both an alkoxyl group and an amino group. nih.gov The nature of the substituents on the amino and carboxyl ends of this carbamate moiety can be varied to modulate the compound's biological and pharmacokinetic properties. nih.gov

In the context of AChE inhibition, the carbamate group itself is a primary pharmacophoric feature. nih.gov It acts as a competitive inhibitor, binding to the active site of the acetylcholinesterase enzyme. youtube.com This binding mimics the natural substrate, acetylcholine (B1216132), but the subsequent hydrolysis of the carbamate is much slower, leading to a temporary inactivation of the enzyme. youtube.com

The general pharmacophore model for carbamate-based AChE inhibitors typically includes:

An aromatic ring system: This feature, present in 3-ethylphenyl methylcarbamate as the 3-ethylphenyl group, is crucial for interaction with the active site of the target enzyme. nih.gov Studies on various carbamate derivatives have shown that this aromatic portion often interacts with key amino acid residues within the enzyme's active site gorge, such as tryptophan and phenylalanine. nih.gov

The carbamate moiety (–O–C(=O)–N–): This is the functional group responsible for the carbamylation of the serine residue in the active site of acetylcholinesterase, leading to its inhibition. nih.govnih.gov

3D-QSAR models developed for a range of AChE inhibitors, including carbamates, have revealed that high inhibitory potency is associated with the compound adopting a proper conformation within the active site. nih.govresearchgate.net This allows for favorable interactions with key residues at the catalytic anionic site, the peripheral anionic site, and the oxyanion hole of the enzyme. nih.gov

The table below summarizes the key pharmacophoric features identified for carbamate inhibitors and their presence in this compound.

| Pharmacophoric Feature | Description | Presence in this compound |

| Aromatic Ring | Interacts with the active site of the target enzyme. | Yes (3-ethylphenyl group) |

| Carbamate Group | The functional group responsible for enzyme inhibition. | Yes (methylcarbamate group) |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the carbamate group. | Yes |

| Hydrogen Bond Donor | The N-H group of the carbamate (in primary or secondary carbamates). | Yes (N-H in the methylcarbamate) |

| Hydrophobic Regions | Alkyl or aryl groups that contribute to binding affinity. | Yes (ethyl group and the phenyl ring) |

By understanding these structural requirements through pharmacophore mapping, it is possible to guide the design of novel carbamate derivatives with potentially enhanced activity and improved selectivity. plos.orgplos.org

Metabolomics and Biotransformation Profiling Non Clinical

Non-Targeted Metabolomics for Pathway Elucidation

Non-targeted metabolomics is a comprehensive, hypothesis-free approach used to capture a global snapshot of metabolites in a biological system. bruker.com This method is instrumental in identifying unforeseen metabolic alterations following exposure to a xenobiotic compound. bruker.comnih.gov In the case of 3-ethylphenyl methylcarbamate, a non-targeted strategy would involve administering the compound to model organisms, like rats, and analyzing biological matrices such as plasma and urine with high-resolution mass spectrometry (MS) coupled to liquid chromatography (LC-MS). bruker.comnih.gov The objective is to detect and identify a wide array of small molecules, creating a detailed metabolic profile. bruker.com

By comparing the metabolic profiles of treated subjects with a control group, researchers can pinpoint metabolites that are significantly altered. This information helps in constructing potential metabolic pathways that are affected by the compound. nih.gov Although specific non-targeted studies exclusively on 3-ethylphenyl methylcarbamate are not widely detailed, this analytical approach is a key tool in modern toxicology for understanding the broad biochemical impact of chemical exposures. nih.govacs.org

Targeted Metabolomics for Specific Metabolite Identification

In contrast to the broad-spectrum analysis of non-targeted methods, targeted metabolomics focuses on quantifying a predefined group of known or suspected metabolites. mdpi.com This approach offers heightened sensitivity and specificity, making it ideal for validating metabolic pathways proposed by non-targeted screening and for conducting detailed pharmacokinetic analyses. acs.org

For 3-ethylphenyl methylcarbamate, a targeted metabolomics study would develop specific and sensitive analytical methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the parent compound and its anticipated metabolites. acs.orgmdpi.com Based on the chemical structure, a primary metabolic reaction would be the hydrolysis of the carbamate (B1207046) ester bond. nih.govresearchgate.net A targeted method would, therefore, be designed to accurately quantify the formation of the resulting primary metabolite, 3-ethylphenol (B1664133). This precise quantification is crucial for building a definitive map of the compound's biotransformation.

Biotransformation in Model Organisms (e.g., Rats, Microorganisms)

The study of how foreign compounds are processed in biological systems, known as biotransformation, is a cornerstone of toxicology. Model organisms provide invaluable insights into the metabolic fate of substances like 3-ethylphenyl methylcarbamate.

Research in model systems has been crucial for identifying the metabolites of 3-ethylphenyl methylcarbamate. The primary metabolic transformation is the hydrolysis of the carbamate linkage. nih.govresearchgate.net

In Rats: Studies on related N-methylcarbamates in rats show that metabolism and clearance are key determinants of toxicity. nih.gov While mice can metabolize these compounds extensively to carbon dioxide, rats show a lesser ability to do so, leading to different excretion profiles and potential for bioaccumulation with chronic exposure. nih.govnih.gov The principal biotransformation product from the initial hydrolysis is 3-ethylphenol.

In Microorganisms: Microbial degradation is a significant process for the environmental breakdown of carbamate pesticides. nih.govnih.gov The initial step in microbial metabolism is consistently the hydrolysis of the ester or amide bond of the carbamate. nih.gov This reaction breaks down the compound into its constituent alcohol (or phenol) and carbamic acid derivative. nih.govresearchgate.net For 3-ethylphenyl methylcarbamate, this yields 3-ethylphenol.

Table 1: Identified Biotransformation Products of Phenol (B47542), 3-ethyl-, methylcarbamate

| Parent Compound | Model Organism/System | Biotransformation Product | Metabolic Process |

| Phenol, 3-ethyl-, methylcarbamate | Rats (inferred from related compounds) | 3-ethylphenol | Hydrolysis |

| This compound | Microorganisms | 3-ethylphenol | Hydrolysis |

The identification of biotransformation products allows for the mapping of metabolic pathways.